Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-
Description
Properties
IUPAC Name |
1,3,5-trichloro-2-[(2,4,6-trichlorophenoxy)methoxymethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl6O3/c15-7-1-9(17)13(10(18)2-7)22-5-21-6-23-14-11(19)3-8(16)4-12(14)20/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYQPTJGQRXOMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCOCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069384 | |
| Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60093-93-8 | |
| Record name | 1,1′-[Oxybis(methyleneoxy)]bis[2,4,6-trichlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60093-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(oxybis(methyleneoxy))bis(2,4,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060093938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Benzene Derivatives
The initial step involves selective chlorination of benzene or phenol derivatives to achieve the 2,4,6-trichloro substitution pattern. This is typically done using chlorine gas in the presence of a Lewis acid catalyst such as iron(III) chloride or under UV light to control regioselectivity.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Benzene or phenol derivatives | Purity > 99% preferred |
| Chlorinating Agent | Chlorine gas (Cl2) | Controlled addition to avoid over-chlorination |
| Catalyst | FeCl3 or AlCl3 | Promotes electrophilic aromatic substitution |
| Temperature | 0–50 °C | Lower temperatures favor selectivity |
| Solvent | Carbon tetrachloride or chloroform | Non-polar solvents stabilize intermediates |
Formation of Methyleneoxy Bridges
The bridging oxybis(methyleneoxy) group is introduced by reacting the chlorinated phenol intermediate with formaldehyde or paraformaldehyde under acidic or basic conditions, facilitating the formation of ether linkages.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 2,4,6-Trichlorophenol + Formaldehyde | Stoichiometric ratios critical for yield |
| Catalyst | Acidic (HCl, H2SO4) or Basic (NaOH) | Acidic conditions favor ether formation |
| Temperature | 40–80 °C | Moderate heating to promote reaction |
| Solvent | Water, alcohols (methanol, ethanol) | Solvent choice affects solubility and reaction rate |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
Purification and Isolation
Post-synthesis, the crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
| Method | Description | Effectiveness |
|---|---|---|
| Recrystallization | Using solvents like ethanol or acetone | High purity crystals obtained |
| Column Chromatography | Silica gel or alumina columns | Effective for removing minor impurities |
| Vacuum Drying | Removes residual solvents | Ensures dry, stable final product |
Research Findings and Optimization
- Yield Improvement: Studies indicate that controlling the pH during the etherification step significantly improves yield and reduces by-products. Acidic catalysis at pH 2–4 is optimal.
- Reaction Monitoring: Use of spectroscopic methods such as FTIR and NMR confirms the formation of methyleneoxy bridges and the integrity of chlorinated aromatic rings.
- Environmental Considerations: Chlorinated compounds require careful handling; recent research emphasizes greener solvents and catalysts to minimize environmental impact.
- Scale-Up: Pilot-scale synthesis demonstrates that maintaining temperature control and slow addition of formaldehyde are critical for consistent product quality.
Summary Table of Preparation Parameters
| Step | Reactants & Catalysts | Conditions | Outcome |
|---|---|---|---|
| Chlorination | Benzene + Cl2, FeCl3 catalyst | 0–50 °C, CCl4 solvent | 2,4,6-Trichlorobenzene derivative |
| Etherification | 2,4,6-Trichlorophenol + Formaldehyde, HCl | 40–80 °C, aqueous/alcoholic solvent | Formation of oxybis(methyleneoxy) bridge |
| Purification | Recrystallization or chromatography | Room temp to mild heating | High purity final compound |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atoms can be replaced by other substituents such as alkyl or nitro groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nitro compounds, Lewis acids as catalysts
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Alkylated or nitrated derivatives
Scientific Research Applications
Scientific Research Applications
-
Environmental Science
- The compound's chlorinated structure makes it an interesting subject for studies on environmental persistence and degradation. Research can focus on its behavior in aquatic systems and its potential bioaccumulation in marine life.
-
Toxicology Studies
- Given its chlorinated nature, it is crucial to investigate the toxicological effects of this compound on human health and ecosystems. Studies may include exposure assessments and the evaluation of its effects on endocrine systems.
-
Material Science
- The compound can be explored as a potential additive in polymer formulations due to its stability and ability to impart flame retardant properties. Research may focus on developing new materials that utilize this compound to enhance fire resistance.
-
Synthesis of Novel Compounds
- Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro-] can serve as a precursor for synthesizing other functionalized chlorinated compounds. This could lead to the development of new pharmaceuticals or agrochemicals.
Regulatory Considerations
The manufacture or import of this substance is subject to notification under the New Substances Notification Regulations (Chemicals and Polymers) in Canada. Environment and Climate Change Canada and Health Canada assess potential adverse effects on health and the environment before allowing its use in commercial applications .
Case Studies
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biochemical pathways. The presence of multiple chlorine atoms and the oxybis(methyleneoxy) linkage contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Decabromodiphenyl Ether (DecaBDE)
- Structure : Two pentabrominated benzene rings linked by a single oxygen atom (simple ether bridge).
- Formula : C₁₂Br₁₀O; Molecular weight : ~959 g/mol.
- Applications : Flame retardant in plastics, textiles, and electronics .
- Key Differences :
- Halogenation : DecaBDE uses bromine (10 Br atoms) versus chlorine (6 Cl atoms) in the target compound. Brominated compounds are generally more thermally stable, making DecaBDE suitable for high-temperature applications.
- Toxicity : DecaBDE is a persistent organic pollutant (POP) with bioaccumulative risks, while the target compound’s trichlorinated structure may exhibit different toxicokinetics .
Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2,4,6-trichloro- (CAS 51661-17-7)
- Structure : Ethylene (–CH₂–CH₂–) bridge between oxygen atoms, linking trichlorinated benzene rings.
- Synthesis : Produced via reactions in water at 75–90°C , suggesting hydrolytic stability .
- Key Differences :
- Linker Flexibility : The ethylene bridge may confer greater conformational flexibility compared to the rigid methyleneoxy bridges in the target compound.
- Reactivity : Ethylene linkers could alter electronic properties, affecting reactivity in downstream applications.
4,4'-Dibromodiphenyl Ether (PBDE 15)
- Structure : Two para-brominated benzene rings connected by an ether bond.
- Applications : Historically used as a flame retardant and intermediate in organic synthesis.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Environmental Concerns: Unlike DecaBDE, which has well-documented environmental persistence, the ecological impact of the target compound remains understudied.
- Synthetic Challenges : The target compound’s synthesis (implied by related compounds) may require precise halogenation steps, contrasting with DecaBDE’s industrial-scale bromination processes .
Q & A
Q. What safety protocols are recommended for handling Benzene, 1,1'-[oxybis(methyleneoxy)]bis[2,4,6-trichloro- in laboratory settings?
- Methodological Answer: Based on structurally similar chlorinated benzene ethers, handling requires:
- PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors; ensure local exhaust ventilation during synthesis .
- First Aid: Immediate rinsing of affected skin/eyes with water (15+ minutes), followed by medical consultation .
- Spill Management: Collect solid material using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can spectroscopic techniques characterize the structural features of this compound?
- Methodological Answer:
- NMR: H and C NMR identify methyleneoxy bridges and trichloro substitution patterns. Compare with NIST reference data for analogous ether-linked chlorobenzenes .
- FT-IR: Peaks at 750–850 cm confirm C-Cl stretching; ether linkages (C-O-C) appear near 1,200 cm .
- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., 450–500 g/mol range for trichloro derivatives) and isotopic patterns from chlorine .
Q. What synthetic routes are viable for producing this compound?
- Methodological Answer:
- Williamson Ether Synthesis: React 2,4,6-trichlorophenol with bis(chloromethyl) ether in a polar aprotic solvent (e.g., DMF) under reflux. Use KCO as a base to deprotonate phenol .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does the chlorination pattern influence environmental persistence compared to brominated analogs like DecaBDE?
- Methodological Answer:
- Degradation Studies: Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301/311) to compare half-lives. Chlorinated ethers may resist microbial breakdown due to strong C-Cl bonds, similar to brominated analogs .
- Photolysis: Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation products (e.g., chlorophenols) via GC-MS. Chlorinated derivatives may form stable radicals, slowing degradation vs. brominated compounds .
Q. How can contradictory thermal stability data be resolved for chlorinated benzene ethers?
- Methodological Answer:
- Controlled TGA/DSC: Perform thermogravimetric analysis under inert (N) vs. oxidative (air) atmospheres. Discrepancies may arise from oxidative decomposition pathways, which generate CO and halogenated byproducts .
- Kinetic Studies: Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy () across multiple heating rates. Compare with computational models (DFT) to identify decomposition mechanisms .
Q. What analytical strategies detect trace degradation products in environmental samples?
- Methodological Answer:
- SPE-LC/MS/MS: Solid-phase extraction (C18 cartridges) concentrates water samples. Use reverse-phase LC (C18 column) with tandem MS (MRM mode) for sensitivity. Chlorinated fragments (e.g., m/z 180–200) indicate degradation .
- Isotope Dilution: Spike samples with C-labeled internal standards to correct matrix effects and improve quantification accuracy .
Data Contradiction Analysis
Q. Why do studies report varying solubility values for chlorinated benzene ethers?
- Methodological Answer:
- Solvent Polarity: Test solubility in solvents of varying polarity (e.g., hexane, DMSO). Low solubility in water (<1 mg/L) is consistent across studies, but organic solvent data may vary due to impurities or crystallinity .
- Temperature Dependence: Measure solubility at 25°C vs. 40°C. Higher temperatures may disrupt crystalline structures, increasing solubility in non-polar solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
